![molecular formula C15H14N4 B2516225 [4-(4-Methylphenyl)phthalazin-1-yl]hydrazine CAS No. 76972-85-5](/img/structure/B2516225.png)

[4-(4-Methylphenyl)phthalazin-1-yl]hydrazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

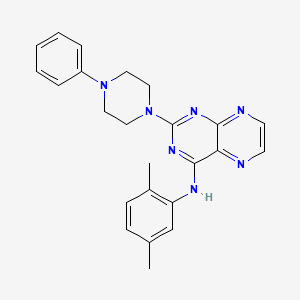

Phthalazine and its derivatives are important due to their significant biological activities and pharmacological properties . Phthalazine, also known as benzo-orthodiazine, 2,3-diazon-aphthalene, and benzo[d]pyridazine, is a compound in which pyridazine is fused with a benzene ring .

Synthesis Analysis

Phthalazine derivatives can be constructed from hydrazine, which is an uncommon amine source in nature . They can be synthesized from precursors like a benzoic acid derivative, a benzoxazin-1-one derivative, and an oxophthalazin-2(1H)-yl) acetohydrazide .Molecular Structure Analysis

The molecular structure of phthalazine derivatives can vary. For example, in the title compound, C18H14N2O, the dihedral angle between the methyl-phenyl ring and the phthalazone ring system is 53.93 (9)° .Chemical Reactions Analysis

Phthalazine derivatives can react with various carbon nucleophiles. For instance, a phthalazin-1-one derivative was allowed to react with ethyl bromoacetate and anhydrous K2CO3 in dry acetone to afford the corresponding N-alkyl derivatives .作用机制

The mechanism of action of phthalazine derivatives can vary depending on their structure and the target they interact with. Some phthalazine derivatives are known to inhibit p38MAP kinase , bind selectively to gamma-aminobutyric acid (GABA) receptors , inhibit cyclooxygenase-2 (COX-2) , and act as high-affinity ligands of voltage-gated calcium channels .

未来方向

The future directions for the study of phthalazine derivatives could include further exploration of their synthesis, analysis of their biological activities, and investigation of their potential applications in medicine. Phthalazines are crucial precursors in the synthesis of many compounds with interesting pharmacological properties .

属性

IUPAC Name |

[4-(4-methylphenyl)phthalazin-1-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(17-16)19-18-14/h2-9H,16H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFBPPABEXPZDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-Methylphenyl)phthalazin-1-yl]hydrazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2516142.png)

![Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2516144.png)

![N-[1-(Oxan-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2516150.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2516151.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2516152.png)

![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2516158.png)

![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2516159.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]propanamide](/img/structure/B2516160.png)

![3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid](/img/structure/B2516162.png)